molecular formula C15H13Cl2N3OS B3128848 N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea CAS No. 338976-95-7

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea

Cat. No.: B3128848
CAS No.: 338976-95-7
M. Wt: 354.3 g/mol
InChI Key: RVSNQZBPMNVSNH-UHFFFAOYSA-N
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Description

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorobenzyl group, an oxime moiety, and a phenylthiourea group

Properties

IUPAC Name

(1E)-1-[[(2,6-dichlorophenyl)methoxyamino]methylidene]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3OS/c16-13-7-4-8-14(17)12(13)9-21-19-10-18-15(22)20-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSNQZBPMNVSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=CNOCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)/N=C/NOCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139395
Record name N-[(2,6-Dichlorophenyl)methoxy]-N′-[(phenylamino)thioxomethyl]methanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338976-95-7
Record name N-[(2,6-Dichlorophenyl)methoxy]-N′-[(phenylamino)thioxomethyl]methanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338976-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,6-Dichlorophenyl)methoxy]-N′-[(phenylamino)thioxomethyl]methanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea typically involves the reaction of 2,6-dichlorobenzyl chloride with thiourea in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine to yield the final product .

Industrial Production Methods

Industrial production of N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • Studies have shown that thiourea derivatives exhibit significant antibacterial and antifungal properties. For instance, research indicates that compounds similar to N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea can inhibit pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
  • Anticancer Potential :
    • The compound's triazole scaffold has been linked to anticancer activity through mechanisms such as enzyme inhibition. Specifically, it may target enzymes critical for cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDAC) .
  • Enzyme Inhibition :
    • The compound may act by binding to active sites of specific enzymes, thus preventing substrate interaction. This mechanism is crucial in the development of therapeutic agents targeting various diseases .

Agricultural Applications

  • Pesticide Development :
    • Thiourea derivatives have been explored for their potential as pesticides due to their ability to disrupt biological processes in pests. The dichlorobenzyl group enhances the efficacy of these compounds against agricultural pests .
  • Plant Growth Regulators :
    • Compounds like this compound may serve as plant growth regulators, promoting growth and resistance to environmental stressors .

Material Sciences

  • Polymer Chemistry :
    • The unique properties of thiourea compounds make them suitable for applications in polymer synthesis. They can be used as cross-linking agents or additives to enhance the mechanical properties of polymers .
  • Nanotechnology :
    • Research into nanomaterials has indicated that thiourea derivatives can be utilized in the synthesis of nanoparticles with specific functionalities for drug delivery systems or as catalysts in chemical reactions .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiourea derivatives, including this compound, demonstrated significant antimicrobial activity against various bacterial strains. The results highlighted the potential of these compounds in developing new antibiotics amid rising antibiotic resistance.

Case Study 2: Anticancer Activity

Research focused on the anticancer effects of thiourea compounds revealed that this compound effectively inhibited the proliferation of cancer cells in vitro. The study suggested that this compound could be a candidate for further development into a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzyl chloride
  • 2,6-Dichlorobenzyl alcohol
  • 2,6-Dichlorobenzaldehyde
  • 2,6-Dichlorobenzoyl chloride

Uniqueness

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea is unique due to its combination of a dichlorobenzyl group, an oxime moiety, and a phenylthiourea group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological mechanisms, and activity data associated with this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C16H14Cl2N2O2 and features a unique structure that includes a dichlorobenzyl group and an oxime functionality. It is synthesized through a reaction involving 2,6-dichlorobenzyl chloride and hydroxylamine, followed by a reaction with N-phenylpropanamide under specific conditions such as solvent presence and temperature control.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can inhibit enzymatic activity, leading to various biological effects. The lipophilicity enhanced by the dichlorobenzyl group allows for better cell membrane penetration, which is crucial for its biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 1.0 µg/mL
Escherichia coli1.0 - 4.0 µg/mL
Pseudomonas aeruginosa4.0 - 8.0 µg/mL

These findings suggest that the compound could serve as a potential therapeutic agent against resistant strains of bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes findings from various studies:

Cancer Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)12Caspase activation
MCF-7 (breast cancer)15Cell cycle arrest
A549 (lung cancer)10Induction of oxidative stress

These results indicate that the compound may have a selective cytotoxic effect on cancer cells while sparing normal cells .

Case Studies

  • In Vivo Efficacy : A murine model was used to evaluate the in vivo efficacy of this compound against induced bacterial infections. The compound demonstrated significant survival rates compared to control groups treated with conventional antibiotics.
  • Combination Therapy : A study investigated the effects of combining this thiourea derivative with existing chemotherapeutic agents. The results indicated enhanced efficacy and reduced side effects when used in combination therapy for treating resistant cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea
Reactant of Route 2
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.